8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate
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Overview
Description
8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate is a sesquiterpene lactone compound known for its inhibitory activity towards cytochrome P450 2A6 (CYP2A6) and monoamine oxidases (MAO-A and MAO-B) . This compound is derived from plants belonging to the Compositae family and has shown potential in various biochemical and pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate involves multiple steps, starting from the extraction of the precursor sesquiterpene lactone from plant sources. The key steps include:
Extraction: The precursor is extracted from plants using solvents like chloroform or ethyl acetate.
Esterification: The extracted compound undergoes esterification with 2-methylacrylic acid in the presence of a catalyst such as sulfuric acid to form the desired ester.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, with optimization for yield and purity. The process involves:
Large-scale extraction: Using industrial-grade solvents and equipment.
Purification: Employing techniques like column chromatography to isolate the pure compound.
Esterification: Conducted in large reactors with controlled temperature and pressure to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) under appropriate conditions.
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Azido or cyano derivatives.
Scientific Research Applications
8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate has diverse applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through irreversible inhibition of CYP2A6 and MAO enzymes. The mechanism involves:
Comparison with Similar Compounds
8alpha-(2-Methylacryloyloxy)hirsutinolide: A related sesquiterpene lactone with similar inhibitory activity.
Paeonol: Another compound that inhibits MAO-A and MAO-B, but with different structural features.
Uniqueness: 8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate is unique due to its dual inhibitory activity on both CYP2A6 and MAO enzymes, making it a valuable tool in studying enzyme inhibition and potential therapeutic applications .
Properties
IUPAC Name |
[(1R,2E,8S,10R,11S)-6-(acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O8/c1-11(2)18(23)27-15-8-12(3)21(25)7-6-20(5,29-21)9-16-17(15)14(19(24)28-16)10-26-13(4)22/h9,12,15,25H,1,6-8,10H2,2-5H3/b16-9+/t12-,15+,20-,21+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIDGUZXBGGNBZ-GUNZAYKBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(C(=O)OC2=CC3(CCC1(O3)O)C)COC(=O)C)OC(=O)C(=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](C\2=C(C(=O)O/C2=C/[C@]3(CC[C@@]1(O3)O)C)COC(=O)C)OC(=O)C(=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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